molecular formula C9H19N3O B1518068 N,N-dimethyl-3-(piperazin-1-yl)propanamide CAS No. 89009-68-7

N,N-dimethyl-3-(piperazin-1-yl)propanamide

Cat. No.: B1518068
CAS No.: 89009-68-7
M. Wt: 185.27 g/mol
InChI Key: WCBSMXUFQKZOKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Dimethyl-3-(piperazin-1-yl)propanamide is a chemical compound with the molecular formula C11H21N3O. It is a derivative of piperazine and contains a dimethylated amide group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: Piperazine, 3-aminopropanamide, and dimethyl sulfate.

  • Reaction Steps:

    • Step 1: React piperazine with 3-aminopropanamide to form N-(3-aminopropyl)piperazine.

    • Step 2: React the resulting compound with dimethyl sulfate to introduce the dimethyl groups, forming this compound.

  • Reaction Conditions: The reactions are typically carried out in an inert atmosphere (e.g., nitrogen) at room temperature to prevent unwanted side reactions.

Industrial Production Methods:

  • Batch Production: The compound is synthesized in batches using the above synthetic route. The process involves careful control of reaction conditions to ensure high purity and yield.

  • Purification: The final product is purified using techniques such as recrystallization or column chromatography to remove impurities.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form corresponding oxo-compounds.

  • Reduction: Reduction reactions can be performed to reduce the amide group to an amine.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

  • Substitution: Nucleophiles such as alkyl halides and strong bases are used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Piperazine derivatives with oxo-functionalities.

  • Reduction Products: Piperazine derivatives with amine functionalities.

  • Substitution Products: Piperazine derivatives with various alkyl or aryl groups.

Scientific Research Applications

Chemistry: N,N-Dimethyl-3-(piperazin-1-yl)propanamide is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including its role as a precursor in the synthesis of biologically active molecules.

Medicine: It is investigated for its therapeutic potential in various medical applications, such as in the treatment of neurological disorders and as an intermediate in drug synthesis.

Industry: The compound is utilized in the chemical industry for the production of various chemical products, including polymers and coatings.

Mechanism of Action

The mechanism by which N,N-Dimethyl-3-(piperazin-1-yl)propanamide exerts its effects depends on its specific application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways involved would depend on the specific biological or medical context in which the compound is used.

Comparison with Similar Compounds

  • N,N-Dimethyl-3-(piperazin-1-yl)propan-1-amine: A closely related compound with a similar structure but lacking the amide group.

  • N,N-Dimethyl-1-(3-(piperazin-1-yl)phenyl)methanamine: Another related compound with a phenyl group instead of a propyl group.

Uniqueness: N,N-Dimethyl-3-(piperazin-1-yl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties compared to its similar compounds.

Properties

IUPAC Name

N,N-dimethyl-3-piperazin-1-ylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3O/c1-11(2)9(13)3-6-12-7-4-10-5-8-12/h10H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCBSMXUFQKZOKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CCN1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70651205
Record name N,N-Dimethyl-3-(piperazin-1-yl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70651205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89009-68-7
Record name N,N-Dimethyl-3-(piperazin-1-yl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70651205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-dimethyl-3-(piperazin-1-yl)propanamide
Reactant of Route 2
Reactant of Route 2
N,N-dimethyl-3-(piperazin-1-yl)propanamide
Reactant of Route 3
Reactant of Route 3
N,N-dimethyl-3-(piperazin-1-yl)propanamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N,N-dimethyl-3-(piperazin-1-yl)propanamide
Reactant of Route 5
Reactant of Route 5
N,N-dimethyl-3-(piperazin-1-yl)propanamide
Reactant of Route 6
Reactant of Route 6
N,N-dimethyl-3-(piperazin-1-yl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.